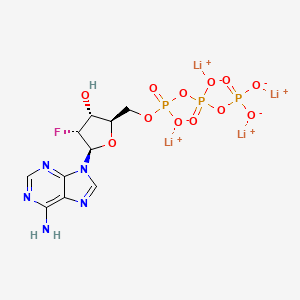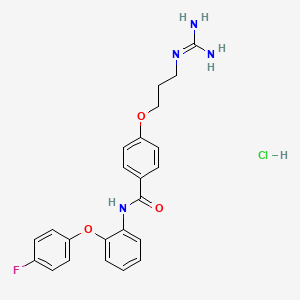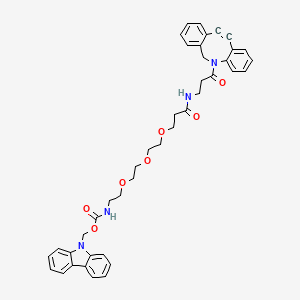
DBCO-PEG3-amide-N-Fmoc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DBCO-PEG3-amide-N-Fmoc is a compound used primarily as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a polyethylene glycol-based linker that facilitates the connection between two different ligands, one targeting an E3 ubiquitin ligase and the other targeting a protein of interest. This compound is also a click chemistry reagent, containing a dibenzocyclooctyne group that can undergo strain-promoted alkyne-azide cycloaddition with molecules containing azide groups .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of DBCO-PEG3-amide-N-Fmoc involves multiple steps, including the functionalization of polyethylene glycol with dibenzocyclooctyne and the subsequent attachment of the amide and Fmoc groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction environments, and advanced purification techniques to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions: DBCO-PEG3-amide-N-Fmoc primarily undergoes strain-promoted alkyne-azide cycloaddition reactions. This type of reaction is highly specific and efficient, making it ideal for bioconjugation and other applications where precise chemical modifications are required .
Common Reagents and Conditions: The common reagents used in reactions involving this compound include azide-containing molecules, organic solvents, and sometimes catalysts to enhance the reaction rate. The conditions typically involve mild temperatures and neutral pH to maintain the stability of the reactants and products .
Major Products Formed: The major products formed from reactions involving this compound are typically bioconjugates or other complex molecules where the DBCO group has reacted with an azide group to form a stable triazole linkage .
科学的研究の応用
DBCO-PEG3-amide-N-Fmoc has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is commonly used in the synthesis of PROTACs, which are molecules designed to selectively degrade target proteins within cells. This makes it a valuable tool for studying protein function and developing targeted therapies for various diseases .
In addition to its use in PROTAC synthesis, this compound is also used in bioconjugation techniques, where it facilitates the attachment of various biomolecules to surfaces or other molecules. This has applications in drug delivery, diagnostics, and the development of new biomaterials .
作用機序
The mechanism of action of DBCO-PEG3-amide-N-Fmoc involves its ability to undergo strain-promoted alkyne-azide cycloaddition reactions. The dibenzocyclooctyne group in the compound is highly reactive towards azide groups, allowing it to form stable triazole linkages without the need for copper catalysts. This makes it particularly useful for applications where copper could be detrimental, such as in biological systems .
類似化合物との比較
Similar Compounds:
- DBCO-PEG4-amine
- DBCO-PEG5-amine
- DBCO-PEG6-amine
Uniqueness: Compared to similar compounds, DBCO-PEG3-amide-N-Fmoc offers a unique combination of properties that make it particularly suitable for certain applications. Its polyethylene glycol-based structure provides flexibility and solubility, while the Fmoc group allows for easy removal and further functionalization. Additionally, the dibenzocyclooctyne group enables efficient and specific click chemistry reactions, making it a versatile tool in chemical biology and medicinal chemistry .
特性
分子式 |
C41H42N4O7 |
|---|---|
分子量 |
702.8 g/mol |
IUPAC名 |
carbazol-9-ylmethyl N-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C41H42N4O7/c46-39(42-21-19-40(47)44-29-33-11-2-1-9-31(33)17-18-32-10-3-6-14-36(32)44)20-23-49-25-27-51-28-26-50-24-22-43-41(48)52-30-45-37-15-7-4-12-34(37)35-13-5-8-16-38(35)45/h1-16H,19-30H2,(H,42,46)(H,43,48) |
InChIキー |
RSIWDKBQGKQMEA-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCNC(=O)OCN4C5=CC=CC=C5C6=CC=CC=C64 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


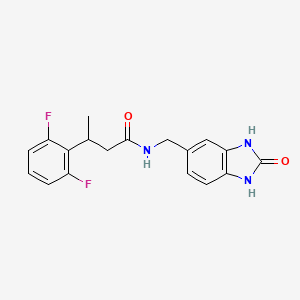
![1-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole;chloride](/img/structure/B11930209.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-2-bromobutan-1-one](/img/structure/B11930210.png)
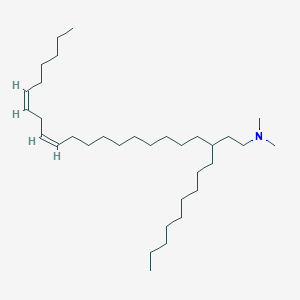
![4-[2-[2-(3-Sulfanylpropanoylamino)ethoxy]ethoxy]butanoic acid](/img/structure/B11930222.png)

![potassium;dioxosilane;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11930230.png)

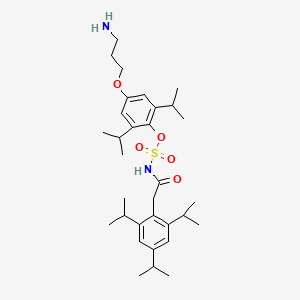

![(1R,2S,3S,5R,6S,9S)-11-methoxy-18-methyl-7-oxa-17,18-diazapentacyclo[7.7.1.12,5.06,17.010,15]octadeca-10(15),11,13-triene-3-carboxylic acid](/img/structure/B11930257.png)
